3-Fluoropyridine-2-carboxylic Acid Hydrochloride
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Overview
Description
3-Fluoropyridine-2-carboxylic Acid Hydrochloride is a fluorinated pyridine derivative. It is a white crystalline powder with the molecular formula C6H4FNO2·HCl. This compound is primarily used as an intermediate in organic synthesis and medicinal chemistry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination using sodium nitrite (NaNO2) in hydrofluoroboric acid (HBF4) solution . Another method involves the reaction of 3-fluoropyridine with carbon dioxide under specific conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . These methods ensure high yields and purity suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyridine-2-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride (KF) and sodium hydroxide (NaOH) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Fluoropyridine-2-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with fluorinated aromatic rings.
Industry: It is employed in the production of agrochemicals, such as herbicides and insecticides
Mechanism of Action
The mechanism of action of 3-Fluoropyridine-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to various enzymes and receptors, making it a valuable intermediate in drug design. The electron-withdrawing nature of the fluorine atom also influences the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Bromo-2-fluoropyridine
Uniqueness
3-Fluoropyridine-2-carboxylic Acid Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it exhibits reduced basicity and reactivity, making it suitable for selective synthesis and applications in medicinal chemistry .
Properties
IUPAC Name |
3-fluoropyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2.ClH/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVUBIWUTPVIOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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